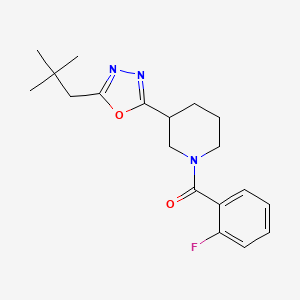

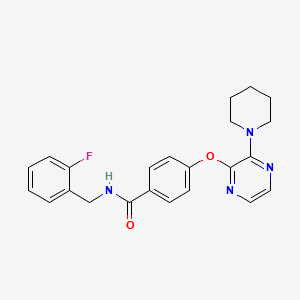

(2-Fluorophenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Fluorophenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, also known as FPOP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FPOP belongs to the class of oxadiazole derivatives and is a potent inhibitor of protein-protein interactions.

Scientific Research Applications

Synthesis and Structural Exploration

- The synthesis and structural analysis of related heterocyclic compounds have been extensively studied, focusing on their potential bioactive properties. For example, a study on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle highlights the importance of molecular structure stabilization by inter and intra-molecular hydrogen bonds, suggesting implications for stability and activity (Benaka Prasad et al., 2018).

Biological Evaluation and Activity

- Compounds structurally similar to "(2-Fluorophenyl)(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" have been evaluated for their biological activities. For instance, research into the antiproliferative activity of certain derivatives reveals their potential in targeting specific cellular mechanisms (Naik et al., 2022).

Antimicrobial and Antileukemic Activities

- Some studies have explored the antimicrobial and antileukemic activities of derivatives, indicating their potential as therapeutic agents against specific types of cancer and microbial infections (Vinaya et al., 2011).

Molecular Interactions and Theoretical Studies

- The role of non-covalent interactions in the supramolecular architectures of related compounds has been investigated, demonstrating the significance of these interactions in the stabilization of molecular structures and potentially influencing biological activity (Sharma et al., 2019).

Mechanism of Action

Target of Action

It is suggested that it may be involved in the modulation of premature translation termination or nonsense-mediated mrna decay .

Mode of Action

It is suggested that it may modulate premature translation termination or nonsense-mediated mRNA decay , but the exact mechanism remains to be elucidated.

Biochemical Pathways

Given its suggested role in modulating premature translation termination or nonsense-mediated mRNA decay , it may be involved in the regulation of protein synthesis and mRNA stability.

Result of Action

Given its suggested role in modulating premature translation termination or nonsense-mediated mrna decay , it may influence protein synthesis and mRNA stability, potentially affecting cellular function and disease progression.

properties

IUPAC Name |

[3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2/c1-19(2,3)11-16-21-22-17(25-16)13-7-6-10-23(12-13)18(24)14-8-4-5-9-15(14)20/h4-5,8-9,13H,6-7,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBCCSPVPGVICC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NN=C(O1)C2CCCN(C2)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dibutylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2544811.png)

![2-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine](/img/structure/B2544812.png)

![5-[(cyclohexyloxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2544818.png)

![N-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2544820.png)

![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2544823.png)

![N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2544824.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2544830.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2544832.png)